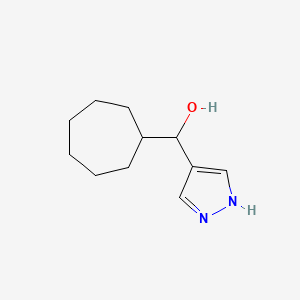

Cycloheptyl(1H-pyrazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cycloheptyl(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C11H18N2O It is characterized by a cycloheptyl group attached to a pyrazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cycloheptanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the pyrazole derivative to introduce the methanol group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products:

Oxidation: Cycloheptyl(1H-pyrazol-4-yl)carboxylic acid.

Reduction: this compound derivatives with reduced pyrazole rings.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Cycloheptyl(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Cycloheptyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The cycloheptyl group provides hydrophobic interactions, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

Cycloheptyl(1H-pyrazol-4-yl)methanol can be compared with other pyrazole derivatives:

1H-pyrazol-4-ylmethanol: Lacks the cycloheptyl group, resulting in different chemical properties and applications.

Cyclohexyl(1H-pyrazol-4-yl)methanol: Similar structure but with a cyclohexyl group instead of cycloheptyl, leading to variations in hydrophobic interactions and stability.

Cyclopentyl(1H-pyrazol-4-yl)methanol: The smaller ring size affects the compound’s overall conformation and reactivity.

This compound stands out due to its unique combination of a cycloheptyl group and a pyrazole ring, offering distinct chemical and biological properties that can be leveraged in various research applications.

Biological Activity

Cycloheptyl(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a pyrazole ring, with a hydroxymethyl substituent at the 4-position of the pyrazole. This unique structure contributes to its interaction with various biological targets.

Enzyme Interactions

Pyrazole derivatives, including this compound, are known to interact with various enzymes. They can inhibit or activate enzyme functions by binding to active sites. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. It has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, which is significant for cell proliferation and apoptosis.

Pharmacological Activities

This compound exhibits a range of pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

- Antitumor Effects : Some pyrazole derivatives have shown promise in inhibiting cancer cell growth in vitro and in vivo. For example, related compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential therapeutic applications:

- Anti-inflammatory Studies : A series of 4-thiazolyl pyrazolyl derivatives were tested for their anti-inflammatory properties using carrageenan-induced paw edema models. Some compounds exhibited significant inhibition comparable to standard anti-inflammatory drugs .

- Antimicrobial Efficacy : In vitro studies on various pyrazole derivatives indicated strong antimicrobial activity against several pathogens. For instance, specific derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger at concentrations lower than traditional antifungal agents .

- Cancer Research : Pyrazole-based compounds have been investigated for their antitumor properties. One study reported that a novel pyrazole derivative effectively inhibited tumor growth in mouse models while displaying favorable pharmacokinetic profiles .

Data Tables

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

cycloheptyl(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C11H18N2O/c14-11(10-7-12-13-8-10)9-5-3-1-2-4-6-9/h7-9,11,14H,1-6H2,(H,12,13) |

InChI Key |

FMNOASSMWHCPBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.